molecular formula C7H6N6S B13177600 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13177600
M. Wt: 206.23 g/mol
InChI Key: ROFGIKDCEJAVAG-UHFFFAOYSA-N
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Description

4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization and substitution processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyridazine ring or the triazine core.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with DNA or RNA, affecting their replication and transcription processes .

Comparison with Similar Compounds

  • 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-one
  • 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thione
  • 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-selenol

Comparison: Compared to its analogs, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol exhibits unique reactivity due to the presence of the thiol group. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which are not possible with the oxygen or selenium analogs. Additionally, the thiol group enhances the compound’s ability to interact with biological molecules, making it a more potent candidate for medicinal applications .

Properties

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-amino-6-pyridazin-4-yl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-2-9-10-3-4/h1-3H,(H3,8,11,12,13,14)

InChI Key

ROFGIKDCEJAVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=NC(=S)N=C(N2)N

Origin of Product

United States

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